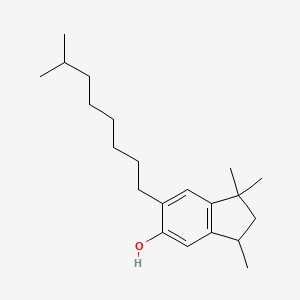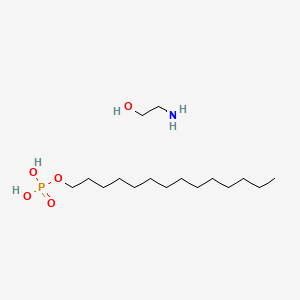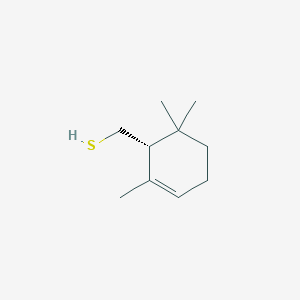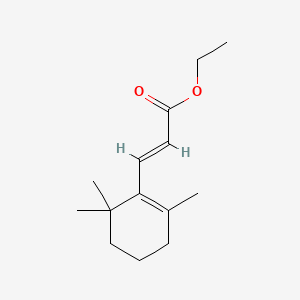
4-Chloro-2-(2-methoxyphenoxy)benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(2-methoxyphenoxy)benzothiazole is a chemical compound with the molecular formula C14H10ClNO2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-methoxyphenoxy)benzothiazole typically involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . Another common method is the Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of mesoporous silica loaded with samarium as a catalyst to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-(2-methoxyphenoxy)benzothiazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted benzothiazole derivatives .
Applications De Recherche Scientifique
4-Chloro-2-(2-methoxyphenoxy)benzothiazole has numerous scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(2-methoxyphenoxy)benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as DNA gyrase and tyrosine kinase, which are crucial for bacterial DNA replication and cell signaling, respectively . This inhibition disrupts the normal functioning of these enzymes, leading to antibacterial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorobenzothiazole: This compound is structurally similar but lacks the methoxyphenoxy group, which may affect its biological activity.
2-Mercaptobenzothiazole: This compound contains a thiol group instead of the methoxyphenoxy group, giving it different chemical properties and applications.
Uniqueness
4-Chloro-2-(2-methoxyphenoxy)benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenoxy group enhances its solubility and reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
85391-71-5 |
|---|---|
Formule moléculaire |
C14H10ClNO2S |
Poids moléculaire |
291.8 g/mol |
Nom IUPAC |
4-chloro-2-(2-methoxyphenoxy)-1,3-benzothiazole |
InChI |
InChI=1S/C14H10ClNO2S/c1-17-10-6-2-3-7-11(10)18-14-16-13-9(15)5-4-8-12(13)19-14/h2-8H,1H3 |
Clé InChI |
YWBPXRWTPJUFDW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1OC2=NC3=C(S2)C=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-Thiobis[4,6-di-tert-butyl-m-cresol]](/img/structure/B12664764.png)

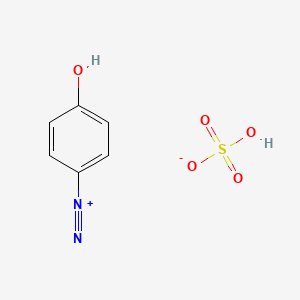
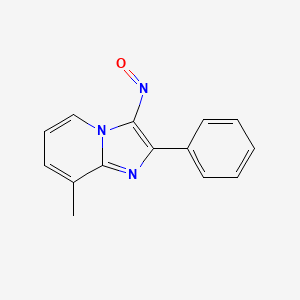
![3,7,8-trimethyl-5H-pyrido[4,3-b]indole](/img/structure/B12664796.png)
